2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide
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Overview
Description
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidinyl group, a thiadiazinyl group, and an acetamide group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and thiadiazinyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also emphasize the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzene, Toluene, Ethylbenzene, Xylene (BTEX): Volatile organic compounds with various industrial applications.
Uniqueness
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE stands out due to its combination of a pyrimidinyl group and a thiadiazinyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical transformations.
Properties
Molecular Formula |
C17H17N5OS2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N5OS2/c1-11-8-12(2)19-16(18-11)25-10-15(23)20-17-22-21-14(9-24-17)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,20,22,23) |
InChI Key |
SFEJAOHJPPZRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NN=C(CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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